Home > Products > Screening Compounds P5395 > (4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone
(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone - 1448128-54-8

(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone

Catalog Number: EVT-3068035
CAS Number: 1448128-54-8
Molecular Formula: C17H19N7O3S
Molecular Weight: 401.45
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    2-[(1R,2R)-2-(2,4-Difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-4-[4-(2,2,3,3-tetrafluoropropoxy)phenyl]-3(2H,4H)-1,2,4-triazolone (TAK-187) []

    Compound Description: TAK-187 is an optically active antifungal azole. It exhibits potent antifungal activity against a variety of fungal species. []

    Relevance: TAK-187 shares the 1,2,4-triazolone moiety with the target compound, (4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone. This structural similarity suggests a potential relationship in their antifungal properties. 2. 4-Phenyl-3-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)-1H-1,2,4-triazole-5(4H)-thione []

    Compound Description: This compound contains both 1,2,3-triazole and 1,2,4-triazole rings in its structure. Its reported properties and biological activities are not mentioned in the provided abstract. []

    Relevance: This compound and (4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone both possess 1,2,3-triazole and 1,2,4-triazole moieties. This structural similarity makes it a relevant compound for comparison in terms of potential biological activities and chemical properties.3. 4-methyl-7-((5-sulfanyl-4H-1,2,4-triazol-3-yl)methoxy)-2H-chromen-2-one []

    Compound Description: This compound is a thiofibrate derivative synthesized from 7-hydroxy-4-methyl-2H-chromen-2-one. Thiofibrates are a class of drugs known for their lipid-lowering effects and are used to treat abnormal lipid levels in the blood. []

    Relevance: This compound contains a 1,2,4-triazole ring, which is also present in (4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone. The shared 1,2,4-triazole moiety suggests potential similarities in their chemical properties and potential biological activities, particularly in the context of lipid metabolism. 4. ethyl 2-methyl-2-((5-{((4-methyl-2-oxo-2H-chromen-7-yl)oxy)methyl}-4H-1,2,4-triazol-3-yl)sulfanyl)propanoate []

    Compound Description: This is another thiofibrate derivative prepared from 7-hydroxy-4-methyl-2H-chromen-2-one. It is structurally similar to the previous compound and likely shares its lipid-lowering properties. []

    Relevance: This compound shares the 1,2,4-triazole ring with (4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone. Given that thiofibrates are known to influence lipid metabolism, this structural similarity might point to a potential for the target compound to exhibit similar activity.5. diethyl (R)-1-(5-(Phenyl/4-methyl/4-methoxy/4-nitro/4-chloro/4-bromo/4-fluoro benzyl sulfonyl)-4-(morpholino methyl)-4H-1,2,4-triazol-3-yl)methyl)-5-oxo-3-(trifluoro methyl)-4,5-dihydro-1H-pyrazol-4-yl)(4-(trifluoromethyl)phenylamino) methyl phosphonate (7a-g) []

    Compound Description: This series of compounds incorporates various heterocyclic substituents and was synthesized and evaluated for antimicrobial and antifungal activities. The presence of different substituents suggests an exploration of structure-activity relationships for these properties. []

    Relevance: These compounds, being 1,2,4-triazole derivatives, are related to the (4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone. The inclusion of a sulfonyl group in both the target compound and this series suggests a possible link in their biological activities, particularly regarding antimicrobial or antifungal properties.6. ethyl [(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate []

    Compound Description: This compound is a key intermediate in the synthesis of a series of thiosemicarbazide and 1,2,4-triazole derivatives studied for antimicrobial activity and effects on the central nervous system. []

    Relevance: The presence of a 1,2,4-triazole ring and a sulfonyl group in both this compound and (4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone signifies a structural connection. This similarity might suggest shared pathways or mechanisms of action, particularly given the exploration of antimicrobial activities in the related compounds. 7. 5-{[(4-phenyl-4H-1,2,4-triazole-3-yl)sulfanyl]methyl}-4H-1,2,4-triazole-3(2H)-thiones []

    Compound Description: This group of compounds represents a series of 1,2,4-triazole derivatives synthesized and evaluated for their antimicrobial activities and effects on the central nervous system. The study of these compounds highlights the pharmacological potential of 1,2,4-triazole-based structures. []

    Relevance: Both these compounds and (4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone belong to the class of 1,2,4-triazole derivatives, and both contain a sulfonyl group. The structural similarities, particularly the shared 1,2,4-triazole ring and the sulfonyl group, suggest that they might share similar chemical properties and biological activities.8. 2-({5-[3-(Morpholine-4-sulfonyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide (T0510.3657 or T0) []

    Compound Description: T0510.3657, also known as T0, is a GPR17 agonist. It is investigated in combination with other compounds for potential use in glioblastoma therapy. The research focuses on its ability to inhibit glioblastoma cell proliferation, migration, and invasion. []

    Relevance: T0 and (4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone share a 1,2,4-triazole ring and a sulfonyl group. This structural similarity suggests potential overlapping biological activities, and exploring T0's role in glioblastoma therapy might provide insights into the target compound's potential applications.9. (5-methoxy-4-methyl-2-[1,2,3]triazol-2-yl-phenyl)-{(S)-2-[5-(2-trifluoromethoxy-phenyl)-[1,2,4]oxadiazol-3-yl]-pyrrolidin-1-yl}methanone (6) []

    Relevance: While this compound shares the 1,2,3-triazole moiety with (4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone, its development as a DORA and the subsequent identification of its limitations provide valuable insight. The target compound's structural similarities might suggest similar pharmacological potential while highlighting areas for further optimization. 10. (4-chloro-2-[1,2,3]triazol-2-yl-phenyl)-{(S)-2-methyl-2-[5-(2-trifluoromethoxy-phenyl)-4H-[1,2,4]triazol-3-yl]-pyrrolidin-1-yl}l-methanone (42) []

    Compound Description: Compound 42 is an optimized DORA derived from compound 6. It overcomes some of the limitations of compound 6 and displays improved in vivo efficacy in comparison. This optimization highlights the possibility of enhancing the pharmacological properties of structurally related compounds through targeted modifications. []

    Relevance: This compound is structurally related to (4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone through the shared 1,2,3-triazole moiety. The successful optimization of compound 42, derived from a similar starting point as the target compound, provides a valuable case study for potentially improving the target compound's properties.11. 4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140) []

    Compound Description: 873140 acts as a potent, non-competitive, allosteric antagonist of the CCR5 receptor, demonstrating significant antiviral activity against HIV-1. It exhibits a distinct mechanism of action compared to other CCR5 antagonists and demonstrates unique binding and functional blockade profiles. []

    Relevance: Although 873140 lacks a direct structural similarity to (4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone, its characterization as a CCR5 antagonist with specific binding properties offers valuable context. If the target compound exhibits any interactions with CCR5, understanding 873140's mechanism and binding behavior could provide insights into potential synergistic effects or alternative mechanisms.12. 6(3-1H-1,2,4-triazol-1-yl)-3-phenylquinazoline-2,4(1H,3H)-diones []

    Compound Description: This class of compounds was synthesized from various enaminones and 6-hydrazinyl-3-phenylquinazoline-2,4(1H,3H)-dione. These compounds were designed and tested for their antitumor activity against human colon carcinoma (HCT116) and human hepatocellular carcinoma (HEP-G2) cell lines. []

    Relevance: These compounds share the 1,2,4-triazole ring with (4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone, suggesting possible similarities in their chemical properties. Their evaluation as potential antitumor agents might provide insights into potential anticancer applications for the target compound.13. 2,6(4-2-Substituted-1,3,5-triazin-1(2H)-yl)-3-phenylquinazoline-2,4(1H,3H)-diones []

    Compound Description: This series of compounds, synthesized using various enaminones and starting materials containing 1,3,5-triazine units, were also investigated for their antitumor activity against the same cancer cell lines. The structural diversity within this series emphasizes the ongoing exploration of novel antitumor agents. []

    Relevance: While not directly containing a 1,2,4-triazole, these compounds, along with the 6(3-1H-1,2,4-triazol-1-yl)-3-phenylquinazoline-2,4(1H,3H)-diones, highlight the exploration of structurally related heterocycles for antitumor activity. This suggests that if (4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone demonstrates promising anticancer properties, exploring modifications incorporating related heterocycles like 1,3,5-triazine might be a viable strategy for optimization.14. 3-substituted-2-imino-1,3,5-triazin-1(2H)-yl-sulfonyl-phenyl-1-methylquinazoline-2,4(1H,3H)-dione []

    Compound Description: This specific group of compounds, incorporating a sulfonyl group linked to the quinazoline core, was evaluated for antitumor activity against the same cancer cell lines. The presence of the sulfonyl group, also found in the target compound, is noteworthy. []

    Relevance: Though these compounds lack a 1,2,4-triazole ring, the presence of a sulfonyl group, similarly positioned as in (4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone, suggests a possible common structural motif for biological activity. This might indicate that the sulfonyl group plays a significant role in the anticancer activity observed in these related compounds.15. Atrazine []

    Compound Description: Atrazine is a widely used herbicide, commonly employed for pre-and post-emergence control of broadleaf and grassy weeds in crops like corn and sugarcane. Its mechanism of action involves inhibiting photosynthesis, making it effective against a broad spectrum of weed species. []

    Relevance: While structurally dissimilar to (4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone, Atrazine’s well-characterized herbicidal activity provides a point of reference. If the target compound exhibits any herbicidal properties, comparing its efficacy and mode of action with atrazine can offer insights into its potential applications and impact on weed control.16. 2-(5-Arylfuran-2-yl)-3-(4H-1,2,4-triazol-4-yl)thiazolidin-4-one []

    Compound Description: This series of compounds incorporates a thiazolidine ring linked to a 1,2,4-triazole moiety. The synthesis and characterization of these compounds suggest a focus on exploring the chemical space around these heterocycles for potentially valuable biological activities. []

    Relevance: The presence of the 1,2,4-triazole ring links this series to (4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone, suggesting potential similarities in their chemical reactivity and potential biological activity. Further investigation of their properties could provide insights into the structure-activity relationships within this class of compounds.17. 2-(5-Arylfuran-2-yl)-5-(piperidin-1-yl methyl)-3-(4H-1,2,4-triazol-4-yl)thiazolidin-4-one []

    Compound Description: Building on the previous series, these compounds incorporate an additional piperidine ring, expanding the structural diversity and potential for biological activity. This modification highlights the exploration of various substituents and their effects on the overall properties of the compounds. []

Properties

CAS Number

1448128-54-8

Product Name

(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone

IUPAC Name

[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]-(2-phenyltriazol-4-yl)methanone

Molecular Formula

C17H19N7O3S

Molecular Weight

401.45

InChI

InChI=1S/C17H19N7O3S/c1-22-12-18-20-17(22)28(26,27)14-7-9-23(10-8-14)16(25)15-11-19-24(21-15)13-5-3-2-4-6-13/h2-6,11-12,14H,7-10H2,1H3

InChI Key

FORBRMOAINNCPU-UHFFFAOYSA-N

SMILES

CN1C=NN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=NN(N=C3)C4=CC=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.